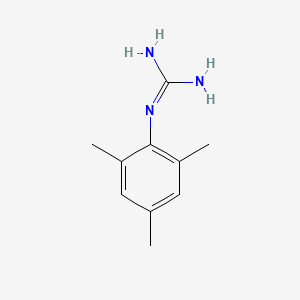
1-Mesitylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesitylguanidine is a chemical compound with the molecular formula C₁₆H₂₇N₃. It is a derivative of guanidine, featuring a mesityl group attached to the guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Mesitylguanidine can be synthesized through several methods, including classical approaches and modern catalytic techniques. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in these reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using transition metal catalysis. This method is favored for its efficiency and ability to produce high-purity guanidines.
Análisis De Reacciones Químicas
1-Mesitylguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized guanidine derivatives.
Reduction Products: Reduced guanidine derivatives.
Substitution Products: Substituted guanidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Mesitylguanidine has found applications in several scientific research areas:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in various industrial processes, including the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Mesitylguanidine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a strong Brønsted base, facilitating various chemical transformations. Its molecular targets include enzymes and receptors involved in biological processes.
Comparación Con Compuestos Similares
1-Mesitylguanidine is compared with other guanidine derivatives, highlighting its uniqueness:
Similar Compounds: Other guanidine derivatives, such as 1,3-diisopropyl-2-mesitylguanidine and various substituted guanidines.
Uniqueness: this compound's mesityl group provides unique chemical properties, making it distinct from other guanidine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3,(H4,11,12,13) |
Clave InChI |
GLKSRNURCQQYOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)


![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)


![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)



![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)



